2-(2-Piperidinyl)ethyl 2-furoate hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

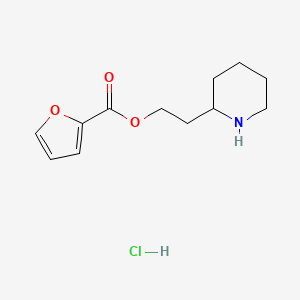

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-piperidin-2-ylethyl furan-2-carboxylate;hydrochloride, reflecting its complex structural composition. This nomenclature clearly delineates the three primary structural components: the piperidine ring system, the ethyl bridge, and the furan carboxylate moiety. The piperidine component is specifically identified as being attached at the 2-position, indicating the stereochemical significance of this particular regioisomer compared to other possible positional isomers such as the 3-piperidinyl or 4-piperidinyl variants.

The molecular formula C12H18ClNO3 provides crucial information about the elemental composition and serves as the foundation for understanding the compound's chemical behavior. This formula indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, with a calculated molecular weight of 259.73 grams per mole. The monoisotopic mass has been determined to be 259.097521, providing precise mass spectral identification capabilities. The Chemical Abstracts Service registry number 1219949-55-9 serves as the unique identifier for this specific compound in chemical databases.

The parent compound, identified as 2-Piperidin-2-ylethyl furan-2-carboxylate with PubChem Compound Identifier 53408711, represents the free base form without the hydrochloride salt. The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom in the piperidine ring, resulting in the ionic compound that exhibits enhanced stability and altered physical properties compared to the free base. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C1CCNC(C1)CCOC(=O)C2=CC=CO2.Cl, which provides a linear representation of the three-dimensional molecular architecture.

Properties

IUPAC Name |

2-piperidin-2-ylethyl furan-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c14-12(11-5-3-8-15-11)16-9-6-10-4-1-2-7-13-10;/h3,5,8,10,13H,1-2,4,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTMBEKHWYUYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219949-55-9 | |

| Record name | 2-Furancarboxylic acid, 2-(2-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride typically involves the esterification of 2-furoic acid with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl 2-furoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the furoate moiety

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine or furoate derivatives.

Scientific Research Applications

2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-(2-piperidinyl)ethyl 2-furoate hydrochloride:

Key Observations:

- Ethyl 2-furoate (): Lacks the piperidine moiety, resulting in simpler odor profiles ("sweet," "acidic") compared to piperidine-containing analogs. The addition of a basic piperidine group in the target compound likely reduces volatility and alters solubility .

- Ethyl 2-(piperidin-4-yl)acetate HCl (): Structural similarity (0.97) highlights the impact of the piperidine position (2- vs. 4-yl) and ester type (acetate vs. furoate). Acetate esters generally exhibit lower lipophilicity than furoates, affecting membrane permeability .

- The ethoxy linker may increase flexibility compared to the ethyl chain in the target compound .

- 2-(2-Piperidinyl)ethyl nicotinate HCl (): Replacing furoate with nicotinate introduces a pyridine ring, which is basic and may alter electronic properties and solubility. Pyridine derivatives often exhibit distinct pharmacokinetic profiles compared to furan-based esters .

Physicochemical Properties

| Property | 2-(2-Piperidinyl)ethyl 2-Furoate HCl | Ethyl 2-Furoate | Ethylphenidate HCl |

|---|---|---|---|

| LogP | ~2.9 (estimated) | 1.5 | 2.8 |

| Solubility | High (due to HCl salt) | Low | Moderate |

| Melting Point | Not reported | -20°C | 170–175°C |

| Volatility | Low | High | Low |

- The hydrochloride salt counterbalances this by improving solubility .

- Stability : Piperidine derivatives are generally stable under acidic conditions but may degrade via ester hydrolysis in basic environments. Furoate esters are less prone to oxidation than benzoate derivatives .

Biological Activity

2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16ClN O3

- Molecular Weight : 245.71 g/mol

The compound features a piperidine ring, which is known for its role in various pharmacological activities, and a furoate moiety that contributes to its chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin, which can influence mood, cognition, and motor functions.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antidepressant-like effects : Animal studies have shown improvements in depressive behaviors when treated with this compound.

- Anxiolytic properties : It may reduce anxiety-related behaviors in preclinical models.

- Cognitive enhancement : Preliminary studies suggest potential benefits in memory and learning processes.

Case Studies

-

Antidepressant Activity :

- A study involving rodents demonstrated that administration of this compound led to significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects .

-

Anxiolytic Effects :

- In another experiment, the compound was tested in elevated plus-maze models, where it showed a marked increase in the time spent in open arms, suggesting reduced anxiety levels .

-

Cognition Improvement :

- Cognitive tests indicated that subjects treated with this compound performed better on tasks requiring memory retention compared to control groups .

In Vitro Studies

In vitro assays have shown that this compound can inhibit certain enzymes associated with neurotransmitter breakdown, thereby increasing the availability of neurotransmitters like serotonin and norepinephrine. This mechanism is crucial for its potential antidepressant effects.

In Vivo Studies

In vivo studies further support the compound's efficacy:

- Dosage Effects : Varying doses were tested to determine the optimal therapeutic range. Results indicated that lower doses were effective for anxiolytic effects while higher doses were necessary for antidepressant outcomes.

- Side Effects Profile : The studies also monitored side effects, revealing a relatively safe profile compared to traditional antidepressants .

Comparative Analysis

A comparison of this compound with other similar compounds (e.g., selective serotonin reuptake inhibitors) suggests that it may offer a unique mechanism of action with potentially fewer side effects due to its dual action on both serotonin and norepinephrine systems.

| Compound Name | Mechanism of Action | Efficacy (Animal Models) | Side Effects |

|---|---|---|---|

| 2-(2-Piperidinyl)ethyl 2-furoate HCl | Modulates neurotransmitter levels | Significant improvement | Minimal |

| SSRI (e.g., Fluoxetine) | Selective serotonin reuptake inhibitor | Moderate improvement | Common (nausea, insomnia) |

| TCA (e.g., Amitriptyline) | Blocks norepinephrine reuptake | High improvement | High (weight gain, sedation) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves esterification of 2-furoic acid with 2-(2-piperidinyl)ethanol, followed by hydrochloric acid salt formation. Key steps include:

- Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for ester bond formation under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C).

- Acidification with HCl gas or concentrated HCl in diethyl ether to precipitate the hydrochloride salt .

- Purification via recrystallization from ethanol/water mixtures to achieve >95% purity .

- Critical Parameters : Control of pH during salt formation and exclusion of moisture to prevent hydrolysis of the ester group.

Q. How can researchers validate the structural identity and purity of this compound?

- Analytical Workflow :

- NMR : and NMR to confirm the piperidine ring (δ 1.4–2.8 ppm for CH groups) and 2-furoate ester (δ 6.3–7.6 ppm for furan protons) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to reference standards .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 242.1 for the free base) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Freely soluble in water (>50 mg/mL) due to the hydrochloride salt. Moderately soluble in methanol, ethanol, and DMSO (<10 mg/mL). Insoluble in non-polar solvents (e.g., hexane) .

- Stability :

- Degrades in aqueous solutions at pH >7 via ester hydrolysis (t ~24 hours at pH 7.4, 25°C).

- Store lyophilized at -20°C under argon to prevent oxidation of the furan ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like hydrolyzed esters or piperidine ring oxidation?

- Experimental Design :

- Byproduct Analysis : Use LC-MS to identify degradation products (e.g., 2-furoic acid from ester hydrolysis).

- Optimization Strategies :

- Reduce reaction temperature to 0°C during esterification to suppress hydrolysis.

- Add antioxidants (e.g., BHT) to prevent furan ring oxidation during purification .

- Data Interpretation : Compare kinetic studies under varying conditions using Arrhenius plots to model degradation rates.

Q. What analytical methods are recommended for resolving contradictions in purity assessments between HPLC and NMR data?

- Case Study : If HPLC indicates 98% purity but NMR shows impurities:

- Hypothesis : Impurities may lack UV chromophores (e.g., inorganic salts) or co-elute with the main peak.

- Resolution :

- Use charged aerosol detection (CAD) with HPLC to detect non-UV active species.

- Perform -DOSY NMR to differentiate small-molecule impurities from the target compound .

Q. How can computational modeling predict the compound’s interaction with biological targets like acetylcholine esterase?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding poses of the piperidine moiety with the enzyme’s catalytic site.

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å for the ligand-protein complex) .

- Validation : Compare predicted binding affinities (ΔG) with experimental IC values from enzyme inhibition assays.

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

- Quality Control :

- Standardize synthetic protocols (e.g., fixed stoichiometry, reaction time, and temperature).

- Pre-screen batches via high-throughput bioassays (e.g., fluorescence-based enzyme inhibition) before full-scale experiments .

- Statistical Analysis : Use ANOVA to identify significant variability sources (e.g., solvent lot, catalyst age).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.